Pustulan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

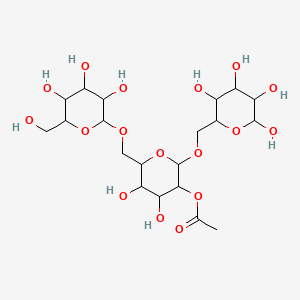

C20H34O17 |

|---|---|

Molecular Weight |

546.5 g/mol |

IUPAC Name |

[4,5-dihydroxy-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl] acetate |

InChI |

InChI=1S/C20H34O17/c1-5(22)34-17-14(28)11(25)8(4-32-19-16(30)13(27)9(23)6(2-21)36-19)37-20(17)33-3-7-10(24)12(26)15(29)18(31)35-7/h6-21,23-31H,2-4H2,1H3 |

InChI Key |

SLAAXXJDBDRJPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Origin and Purification of Pustulan from Lichens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pustulan, a linear β-(1→6)-glucan, is a polysaccharide of significant interest due to its immunomodulatory properties, primarily mediated through its interaction with the Dectin-1 receptor. This technical guide provides a comprehensive overview of the origin of this compound, focusing on its primary lichen source, Lasallia pustulata, and details a robust methodology for its extraction and purification. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising biopolymer. Quantitative data on this compound's characteristics are summarized, and key experimental protocols are detailed. Furthermore, visual representations of the purification workflow and the Dectin-1 signaling pathway are provided to facilitate a deeper understanding of the processes involved.

Origin of this compound

This compound is a naturally occurring polysaccharide predominantly found in certain species of lichens. The principal and most commercially relevant source of this compound is the foliose lichen Lasallia pustulata, also known by its synonym Umbilicaria pustulata.[1][2][3] This lichen is characterized by its large, single-leaf thallus with distinctive pustules on the upper surface and is typically found on silica-rich rocks in temperate and boreal regions.[1]

Table 1: Key Characteristics of this compound

| Property | Value | References |

| Chemical Structure | Linear β-(1→6)-glucan | [4] |

| Primary Lichen Source | Lasallia pustulata (Umbilicaria pustulata) | [1][4] |

| Average Molecular Weight | ~20 kDa | [4][5] |

| Purity (Commercial Grade) | ≥80% | [5] |

| Appearance | Off-white to light brown powder | [4] |

| Biological Receptor | Dectin-1 | [4] |

Extraction and Purification of this compound: A Detailed Protocol

The following protocol outlines a comprehensive method for the extraction and purification of this compound from dried Lasallia pustulata thalli, based on established principles of polysaccharide chemistry.

Materials and Reagents

-

Dried Lasallia pustulata lichen thalli

-

Deionized (DI) water

-

Ethanol (96-100%)

-

Acetone

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dialysis tubing (10-14 kDa MWCO)

-

Whatman No. 1 filter paper

-

Centrifuge and appropriate centrifuge tubes

-

Magnetic stirrer and hot plate

-

Lyophilizer (freeze-dryer)

-

Grinder or mill

Experimental Protocol

Step 1: Pre-treatment of Lichen Material

-

Clean the dried lichen thalli to remove any substrate and foreign debris.

-

Grind the cleaned thalli into a fine powder using a grinder or mill.

-

Optional Depigmentation: To remove lichen acids and pigments, wash the lichen powder with acetone at room temperature. Use a solid-to-solvent ratio of 1:10 (w/v). Stir for 4-6 hours, then filter and discard the acetone. Repeat this step until the solvent runs clear. Air-dry the lichen powder completely.

Step 2: Hot Water Extraction

-

Suspend the pre-treated lichen powder in deionized water at a ratio of 1:20 (w/v).

-

Heat the suspension to 95-100°C with continuous stirring for 4-6 hours.[6] This process facilitates the solubilization of this compound.

-

After extraction, allow the mixture to cool to room temperature.

-

Separate the aqueous extract from the solid lichen residue by centrifugation at 5000 x g for 20 minutes, followed by filtration of the supernatant through Whatman No. 1 filter paper.

Step 3: Ethanol Precipitation

-

Concentrate the aqueous extract to approximately one-third of its original volume using a rotary evaporator.

-

Slowly add ethanol to the concentrated extract with constant stirring to a final concentration of 70-80% (v/v).[1] This will precipitate the this compound.

-

Allow the mixture to stand at 4°C overnight to ensure complete precipitation.

-

Collect the crude this compound precipitate by centrifugation at 5000 x g for 20 minutes. Discard the supernatant.

Step 4: Purification

-

Redissolve the crude this compound precipitate in a minimal amount of deionized water.

-

Transfer the solution to dialysis tubing (10-14 kDa MWCO) and dialyze against deionized water for 48-72 hours, with frequent changes of water. This step removes low molecular weight impurities such as salts and monosaccharides.

-

After dialysis, centrifuge the solution at 10,000 x g for 30 minutes to remove any insoluble impurities.

-

Collect the supernatant containing the purified this compound.

Step 5: Lyophilization

-

Freeze the purified this compound solution at -80°C.

-

Lyophilize the frozen solution to obtain a dry, powdered form of this compound.

-

Store the lyophilized this compound in a desiccator at room temperature.

Table 2: Summary of this compound Extraction and Purification Parameters

| Step | Parameter | Recommended Value | Rationale |

| Extraction | Solvent | Deionized Water | This compound is a water-soluble polysaccharide. |

| Temperature | 95-100°C | Enhances the solubility and extraction efficiency of this compound. | |

| Time | 4-6 hours | Allows for sufficient extraction of the polysaccharide from the lichen matrix. | |

| Solid-to-Solvent Ratio | 1:20 (w/v) | Ensures adequate solvent for efficient extraction. | |

| Precipitation | Precipitant | Ethanol | This compound is insoluble in high concentrations of ethanol. |

| Final Ethanol Concentration | 70-80% (v/v) | Optimal range for precipitating polysaccharides.[1] | |

| Precipitation Temperature | 4°C | Promotes complete precipitation and minimizes degradation. | |

| Purification | Method | Dialysis | Removes low molecular weight contaminants. |

| MWCO of Dialysis Tubing | 10-14 kDa | Retains the ~20 kDa this compound while allowing smaller impurities to pass through. |

Quantitative Analysis

Yield Calculation:

The yield of this compound can be calculated as follows:

Yield (%) = (Weight of lyophilized this compound / Initial weight of dried lichen powder) x 100

Purity Assessment:

The purity of the extracted this compound can be assessed using various analytical techniques:

-

Phenol-Sulfuric Acid Method: To quantify the total carbohydrate content.

-

High-Performance Liquid Chromatography (HPLC): To determine the molecular weight distribution and detect the presence of other polysaccharide impurities.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the β-(1→6)-glucan structure of this compound.

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound from Lasallia pustulata.

Dectin-1 Signaling Pathway

This compound's immunomodulatory effects are primarily initiated by its recognition by the Dectin-1 receptor on the surface of innate immune cells, such as macrophages and dendritic cells. The following diagram illustrates the downstream signaling cascade.

Conclusion

This technical guide provides a foundational understanding of this compound, its origin in Lasallia pustulata, and a detailed methodology for its extraction and purification. The provided protocols and diagrams are intended to be a valuable resource for the scientific community, facilitating further research into the biological activities and potential therapeutic applications of this fascinating lichen-derived polysaccharide. The immunomodulatory properties of this compound, mediated through the Dectin-1 signaling pathway, position it as a compound of high interest for drug development, particularly in the fields of immunology and oncology. Further optimization of the extraction and purification processes, along with more detailed characterization of the final product, will be crucial for advancing its use in preclinical and clinical research.

References

- 1. What Are the Polysaccharide Extraction Steps? Does Skipping Acetone Washing Affect Subsequent Experiments? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tailoring the extraction process and properties of polysaccharides from the lichen Evernia prunastri using natural eutectic solvents following a biorefinery approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Pustulan: A Technical Guide to its Chemical Structure and Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pustulan is a linear, neutral β-glucan polysaccharide isolated from lichens, most notably Lasallia pustulata. As a (1→6)-β-D-glucan, its unique structure distinguishes it from other more common β-glucans, such as those with (1→3) linkages. This structural difference is critical to its biological activity, particularly its role as an agonist for Dectin-1, a C-type lectin receptor integral to the innate immune system. This technical guide provides a detailed overview of this compound's chemical structure, molecular weight, and the experimental protocols used for its characterization.

Chemical Structure

This compound is a homopolysaccharide composed of D-glucose monomer units. These units are linked together by β-(1→6) glycosidic bonds to form a linear chain.[1] Unlike many other immunomodulatory β-glucans that feature a β-(1→3) backbone with β-(1→6) branches, this compound's structure is defined by its exclusively linear β-(1→6) linkages.[2][3][4] This linearity is a key determinant of its physicochemical properties and biological function.

While the primary structure is a simple repeating chain of glucose units, some studies indicate that this compound-type glucans can be partially O-acetylated, which could introduce further structural and functional diversity.[1] The definitive primary structure of this compound is typically elucidated through a combination of chemical and spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool for confirming the identity and anomeric configuration of the glycosidic linkages.[5][6]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Description | Source(s) |

| Monomer Unit | β-D-glucose | [1][2][3][4] |

| Primary Linkage | β-(1→6) Glycosidic Bond | [1][2][3][4] |

| Structure Type | Linear Polysaccharide | [1][2][3] |

| Median Molecular Weight (MW) | ~20 kDa | [2][3][4][5][7] |

| CAS Number | 37331-28-5 | [2][5][7][8] |

| Appearance | Off-white to brown powder | [2] |

Experimental Protocols

The characterization of this compound relies on a series of established analytical techniques to determine its purity, structure, and molecular weight.

Isolation and Purification from Lasallia pustulata

The isolation of this compound from its natural lichen source involves separating it from other cellular components, including other polysaccharides, proteins, and secondary metabolites.

Protocol Outline:

-

Sample Preparation: Cleaned and dried lichen thalli are ground into a fine powder, often under liquid nitrogen to prevent degradation.[9]

-

Extraction: Polysaccharides are typically extracted using hot water.[10] The temperature and pH of the extraction can be optimized to maximize the yield of the desired glucan.[10] To remove phenolic compounds that can interfere with downstream analysis, pretreatments with solvents like acetone may be employed.[9]

-

Purification: The crude extract undergoes several purification steps.

-

Precipitation: Ethanol precipitation is a common method to selectively precipitate polysaccharides from the aqueous extract.[10]

-

Filtration: The solution is filtered to remove insoluble materials. Ultrafiltration with specific molecular weight cut-off membranes (e.g., 3 kDa) can be used to remove salts and other small impurities.[3]

-

Chromatography: Further purification may involve column chromatography techniques to separate this compound from other co-extracted polysaccharides.[11]

-

Molecular Weight Determination by Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (GPC/SEC) is the standard method for determining the molecular weight distribution of polysaccharides like this compound.[5][12] The technique separates molecules based on their hydrodynamic volume in solution.

Methodology:

-

System: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector.

-

Column: SEC columns packed with a porous stationary phase suitable for separating the expected molecular weight range of the polysaccharide (e.g., Shodex OHPak series).[12]

-

Mobile Phase: An aqueous buffer is used as the mobile phase. To prevent non-specific interactions and suppress polyelectrolyte effects, a salt solution (e.g., 0.05 M NaH₂PO₄) is often employed.[12]

-

Calibration: The system is calibrated using a series of polysaccharide standards with known molecular weights (e.g., Pullulan standards).[8] A calibration curve of log(MW) versus elution time is generated.

-

Analysis: The purified this compound sample is dissolved in the mobile phase, filtered, and injected into the system. The elution profile is recorded, and the average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) are calculated by comparing its elution time to the calibration curve.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous determination of a polysaccharide's primary structure, including the composition, sequence, linkage positions, and anomeric configurations of the sugar residues.[6]

Methodology:

-

Sample Preparation: The purified this compound sample is lyophilized and dissolved in a suitable solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[13][14]

-

1D NMR (¹H and ¹³C):

-

The ¹H NMR spectrum provides information on the anomeric protons (H-1), whose chemical shifts and coupling constants (J-values) are characteristic of the anomeric configuration (α or β) and the linkage position.[13][15]

-

The ¹³C NMR spectrum reveals the chemical shifts of each carbon atom in the glucose residue, with the anomeric carbon (C-1) and the carbon involved in the glycosidic linkage (C-6) being particularly informative.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same sugar residue, allowing for the assignment of all proton signals.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the glycosidic linkage by observing the correlation between the anomeric proton (H-1) of one residue and the linked carbon (C-6) of the adjacent residue.

-

Visualizations: Signaling Pathway and Experimental Workflow

This compound-Induced Dectin-1 Signaling

This compound is recognized by the Dectin-1 receptor on myeloid cells.[2][4][5][7] This binding event initiates a downstream signaling cascade through the Syk/CARD9 pathway, culminating in the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[2][3][4]

Caption: this compound recognition by Dectin-1 activates Syk and the CARD9 complex, leading to NF-κB and MAPK activation.

Workflow for this compound Characterization

The logical flow for isolating and characterizing this compound involves sequential purification and analytical steps to determine its fundamental properties.

Caption: Workflow for this compound isolation from lichen and its subsequent characterization by SEC and NMR.

References

- 1. scielo.br [scielo.br]

- 2. invivogen.com [invivogen.com]

- 3. Dectin-1 Activation by a Natural Product β-Glucan Converts Immunosuppressive Macrophages into an M1-like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dectin-1 Activation by a Natural Product β-Glucan Converts Immunosuppressive Macrophages into an M1-like Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural analysis of glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Dectin-1 Activation by a Natural Product β-Glucan Converts Immunosuppressive Macrophages into an M1-like Phenotype | Semantic Scholar [semanticscholar.org]

- 8. agilent.com [agilent.com]

- 9. Optimization of Protein Extraction for Lichen Thalli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational approach to fractionation, isolation, and characterization of polysaccharides from the lichen Cetraria islandica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. Size-exclusion chromatography study of the molecular-weight distribution of gamma-irradiated pullulan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NMR spectroscopic structural characterization of a water-soluble β-(1→3, 1→6)-glucan from Aureobasidium pullulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pustulan's Mechanism of Action via Dectin-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pustulan, a linear β-(1→6)-glucan derived from the lichen Lasallia pustulata, has emerged as a significant immunomodulatory agent. Its mechanism of action is primarily mediated through its interaction with Dectin-1, a C-type lectin receptor predominantly expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils. This technical guide provides a comprehensive overview of the this compound-Dectin-1 signaling axis, detailing the molecular pathways, experimental protocols for their investigation, and available quantitative data.

This compound and Dectin-1 Interaction

This compound is recognized by the carbohydrate recognition domain (CRD) of Dectin-1.[1][2] While Dectin-1 was initially characterized as a receptor for β-(1→3)-glucans, it is now understood that it also binds to β-(1→6)-glucans like this compound, leading to receptor activation.[3] This binding event initiates a cascade of intracellular signaling events, culminating in a variety of cellular responses, including phagocytosis, respiratory burst, and the production of cytokines and chemokines.[4]

Signaling Pathways

The engagement of Dectin-1 by this compound triggers two main signaling pathways: a Syk-dependent pathway and a Syk-independent pathway.

Syk-Dependent Signaling Pathway

Upon this compound binding, Dectin-1 undergoes a conformational change, leading to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM)-like domain by Src family kinases. This phosphorylation creates a docking site for the Spleen tyrosine kinase (Syk). The recruitment and activation of Syk initiate a downstream signaling cascade involving the CARD9-Bcl10-MALT1 complex.[3] This complex is crucial for the activation of the canonical NF-κB pathway, leading to the transcription of pro-inflammatory cytokine genes.[5]

Syk-Independent Signaling Pathway

In addition to the Syk-dependent pathway, Dectin-1 activation by this compound can also initiate a Syk-independent signaling cascade. This pathway involves the activation of Raf-1, which can also lead to the activation of NF-κB, albeit through a non-canonical pathway, and contribute to cytokine production.[4]

Quantitative Data

Quantitative data on the direct interaction of this compound with Dectin-1 is limited in the publicly available literature. However, studies with other β-glucans provide a comparative framework.

| Parameter | Ligand | Receptor | Value | Method | Reference |

| Binding Affinity (Kd) | β-(1→3)-glucan oligomers | Murine Dectin-1 | Not specified for this compound | Microarray | [6] |

| EC50 for NF-κB activation | This compound | Human Dectin-1a | ~1-10 µg/mL | SEAP Reporter Assay | [2] |

| Cytokine Induction | This compound (100 µg/mL) | Human Whole Blood | TNF-α, IL-1β, IL-6 | ELISA | Not specified |

Experimental Protocols

Dectin-1 Binding Assay (Solid-Phase)

This protocol is adapted for determining the binding of this compound to a recombinant Dectin-1 protein.

Materials:

-

Recombinant Dectin-1-Fc fusion protein

-

This compound

-

High-binding 96-well microplate

-

Biotinylated anti-Fc antibody

-

Streptavidin-HRP

-

TMB substrate

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (PBS with 1% BSA)

-

Plate reader

Procedure:

-

Coat the wells of a high-binding 96-well plate with 100 µL of recombinant Dectin-1-Fc at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of this compound in binding buffer (PBS with 0.1% BSA).

-

Add 100 µL of each this compound dilution to the wells and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of biotinylated anti-Fc antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding 50 µL of 2N H₂SO₄.

-

Read the absorbance at 450 nm using a plate reader.

Syk Phosphorylation Assay (Western Blot)

This protocol details the detection of Syk phosphorylation in response to this compound stimulation.

Materials:

-

Myeloid cell line (e.g., RAW 264.7 or THP-1)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total-Syk

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot apparatus

-

ECL substrate

-

Chemiluminescence imager

Procedure:

-

Seed myeloid cells in a 6-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours prior to stimulation.

-

Stimulate the cells with this compound (e.g., 10-100 µg/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Syk overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with an antibody against total Syk for loading control.

NF-κB Reporter Assay

This protocol describes how to measure NF-κB activation in response to this compound using a luciferase reporter system.[2]

Materials:

-

HEK293T cells

-

Dectin-1 expression vector

-

NF-κB luciferase reporter vector

-

Renilla luciferase control vector

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the Dectin-1 expression vector, NF-κB luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

Stimulate the cells with various concentrations of this compound for 6-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Phagocytosis Assay (Flow Cytometry)

This protocol outlines a method to quantify the phagocytosis of this compound particles by macrophages.

Materials:

-

Macrophage cell line (e.g., J774A.1)

-

Fluorescently labeled this compound (e.g., FITC-Pustulan)

-

Trypan blue

-

Flow cytometer

Procedure:

-

Culture macrophages in a 24-well plate to 70-80% confluency.

-

Add fluorescently labeled this compound to the cells at a specific particle-to-cell ratio.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Gently wash the cells with cold PBS to remove non-ingested particles.

-

Add Trypan blue to quench the fluorescence of extracellularly bound particles.

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Analyze the cells by flow cytometry, gating on the macrophage population and measuring the percentage of fluorescently positive cells and the mean fluorescence intensity.

Conclusion

This compound's interaction with Dectin-1 initiates a complex signaling network that plays a crucial role in modulating the innate immune response. The detailed understanding of these pathways and the availability of robust experimental protocols are essential for the continued investigation of this compound's therapeutic potential in various disease contexts, including infectious diseases and oncology. Further research is warranted to elucidate the precise quantitative parameters of the this compound-Dectin-1 interaction and to fully unravel the intricacies of its downstream signaling cascades.

References

- 1. bowdish.ca [bowdish.ca]

- 2. Syk Is Recruited to Stress Granules and Promotes Their Clearance through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]

- 5. Selective C-Rel Activation via Malt1 Controls Anti-Fungal TH-17 Immunity by Dectin-1 and Dectin-2 | PLOS Pathogens [journals.plos.org]

- 6. Ligands for the beta-glucan receptor, Dectin-1, assigned using "designer" microarrays of oligosaccharide probes (neoglycolipids) generated from glucan polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Signaling Pathways of Pustulan Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pustulan, a linear β-(1→6)-glucan derived from lichens, is a potent stimulant of the innate immune system.[1] Unlike the more extensively studied β-(1→3)-glucans, this compound activates a distinct set of cellular responses crucial for host defense and immunomodulation. This technical guide provides an in-depth exploration of the molecular signaling pathways initiated by this compound activation, primarily through the Dectin-1 receptor. We detail the downstream signaling cascades, including the activation of NF-κB and MAPK pathways, leading to robust pro-inflammatory cytokine production and dendritic cell maturation.[2][3] This document includes a summary of quantitative data, detailed experimental protocols for key assays, and comprehensive diagrams of the signaling and experimental workflows to support further research and development in immunology and drug discovery.

This compound Recognition and Receptor Engagement

This compound is primarily recognized by Dectin-1 (CLEC7A) , a C-type lectin receptor expressed on the surface of myeloid cells such as macrophages, neutrophils, and dendritic cells.[4][5] While Dectin-1 is often described as a receptor for β-(1→3)-glucans, it has been demonstrated that linear β-(1→6)-glucans like this compound also serve as effective ligands, capable of binding to and activating the receptor.[4][6] The binding of this compound is thought to induce the multimerization or clustering of Dectin-1 receptors on the cell surface, a critical conformational change that is necessary for the initiation of intracellular signaling.[7] This ligand-induced receptor aggregation facilitates the phosphorylation of the receptor's intracellular immunoreceptor tyrosine-based activation motif (ITAM)-like domain, marking the first step in the downstream signaling cascade.[7]

Core Downstream Signaling Pathways

Upon this compound-induced Dectin-1 clustering and phosphorylation, a cascade of intracellular signaling events is initiated, primarily diverging into the NF-κB and MAPK pathways.

Syk-CARD9-NF-κB Signaling Axis

The canonical Dectin-1 pathway is dependent on the recruitment and activation of Spleen tyrosine kinase (Syk) .[3] Activated Syk, in turn, phosphorylates and activates a multiprotein complex known as the CARD9-Bcl10-MALT1 signalosome. This complex is central to translating the initial receptor signal into the activation of key transcription factors. The signalosome ultimately activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the Nuclear Factor-κB (NF-κB) heterodimer (typically p50/p65).[8] Once freed, NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory cytokines and chemokines.[8]

Mitogen-Activated Protein Kinase (MAPK) Pathway

In parallel to NF-κB activation, Dectin-1 signaling also triggers the Mitogen-Activated Protein Kinase (MAPK) cascades. This activation is also largely Syk-dependent and involves downstream phosphorylation of key kinases, including ERK (p44/42), p38, and JNK .[9] The activation of these MAPK pathways contributes to the stability of cytokine mRNAs and the activation of other transcription factors, such as AP-1, which work in concert with NF-κB to fine-tune the inflammatory response.[10]

Potential for NLRP3 Inflammasome Activation

While direct evidence for this compound is emerging, related β-glucans are known activators of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of highly inflammatory cytokines.[5] This process typically requires two signals:

-

Priming (Signal 1): This signal is provided by NF-κB activation, which upregulates the transcription of NLRP3 and pro-IL1B.[11]

-

Activation (Signal 2): A secondary stimulus, such as potassium (K+) efflux, lysosomal destabilization, or mitochondrial reactive oxygen species (mtROS), triggers the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[11][12]

Assembled, the inflammasome activates Caspase-1 , which then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms, leading to a potent inflammatory response and a form of programmed cell death known as pyroptosis.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]

- 3. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Dectin-1-Mediated Production of Pro-Inflammatory Cytokines Induced by Yeast β-Glucans in Bovine Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligands for the beta-glucan receptor, Dectin-1, assigned using "designer" microarrays of oligosaccharide probes (neoglycolipids) generated from glucan polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dectin-1 multimerization and signaling depends on fungal β-glucan structure and exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for phenotyping and isolation of dendritic cell subsets from blood and lymphoid organs of non-human primates and humans by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. A simple in vitro method for evaluating dendritic cell-based vaccinations - PMC [pmc.ncbi.nlm.nih.gov]

Pustulan-Mediated Activation of NF-κB and MAP Kinase Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pustulan, a neutral, linear β-1,6-glucan, is a polysaccharide with notable immunomodulatory properties. As a pathogen-associated molecular pattern (PAMP), this compound is recognized by pattern recognition receptors (PRRs) on immune cells, leading to the activation of intracellular signaling cascades that orchestrate an immune response. This technical guide provides an in-depth overview of the activation of two critical signaling pathways, Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein (MAP) Kinase, by this compound. Understanding these mechanisms is crucial for the development of novel therapeutics and vaccine adjuvants that leverage the immunostimulatory potential of this unique β-glucan.

While direct quantitative data on the phosphorylation of NF-κB and MAP kinase pathway components by this compound in mammalian immune cells is emerging, studies on chicken bone marrow-derived dendritic cells (BM-DCs) have shown that this compound potentiates a strong proinflammatory cytokine response and upregulates Major Histocompatibility Complex (MHC) class II cell surface expression.[1][2][3] Furthermore, this compound has been identified as one of the strongest inducers of proinflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α, in human whole blood cultures when compared to a variety of other glucans.[4] This potent cytokine induction strongly suggests the involvement and activation of both the NF-κB and MAP kinase signaling pathways. This guide will, therefore, draw upon the established understanding of β-glucan signaling to delineate the pathways activated by this compound and provide detailed protocols for their investigation.

Signaling Pathways

Recognition of this compound and Initiation of Signaling

This compound, as a β-glucan, is primarily recognized by Dectin-1, a C-type lectin receptor expressed on myeloid cells such as macrophages and dendritic cells. It is also suggested that β-glucans can interact with Toll-like Receptors (TLRs), potentially TLR2 and TLR4, and Complement Receptor 3 (CR3), leading to a synergistic activation of downstream signaling.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of the inflammatory response. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with this compound, the signaling cascade leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

The MAP Kinase Signaling Pathway

The MAP kinase cascade is another crucial pathway activated by this compound, leading to the production of inflammatory mediators. This pathway involves a series of protein kinases that phosphorylate and activate one another. The three main MAP kinase families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAP kinases. Activation of these kinases leads to the phosphorylation of various transcription factors, ultimately regulating gene expression.

Quantitative Data

Direct quantitative data on the dose- and time-dependent activation of NF-κB and MAP kinase signaling intermediates by this compound is limited. However, the downstream effects, such as cytokine production and cell surface marker upregulation, have been quantified and are summarized below.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Gene Expression in Chicken Bone Marrow-Derived Dendritic Cells (BM-DCs)

| Cytokine | Fold Change vs. Media Control (at 3h) | P-value |

| IL-1β | ~150 | < 0.001 |

| IL-6 | ~10 | < 0.05 |

| IFN-γ | ~25 | < 0.01 |

| Data adapted from a study on chicken BM-DCs stimulated with this compound. The exact fold changes are extrapolated from graphical representations in the source material.[1][2][3] |

Table 2: Effect of this compound on MHC Class II Surface Expression on Chicken BM-DCs

| Time Point | Fold Change in Mean Fluorescence Intensity (MFI) vs. Media Control | P-value |

| 1 h | ~1.5 | < 0.05 |

| 3 h | ~2.0 | < 0.001 |

| 6 h | ~1.8 | < 0.001 |

| Data adapted from a study on chicken BM-DCs stimulated with this compound. The exact fold changes are extrapolated from graphical representations in the source material.[1][2][3] |

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the activation of NF-κB and MAP kinase pathways by this compound in a common murine macrophage cell line, RAW 264.7. These protocols can be adapted for other relevant cell types, such as primary macrophages or dendritic cells.

Protocol 1: Cell Culture and this compound Treatment

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

This compound Preparation: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium. Further dilute to desired final concentrations (e.g., 1, 10, 50, 100 µg/mL for dose-response experiments).

-

Treatment:

-

For dose-response experiments , replace the medium with fresh medium containing different concentrations of this compound and incubate for a fixed time (e.g., 30 minutes for MAP kinase activation, 60 minutes for NF-κB activation).

-

For time-course experiments , treat cells with a fixed concentration of this compound (e.g., 50 µg/mL) and incubate for different durations (e.g., 0, 15, 30, 60, 120 minutes).

-

Protocol 2: Western Blot Analysis of NF-κB and MAP Kinase Activation

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

NF-κB Pathway: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-phospho-IκBα (Ser32), anti-IκBα.

-

MAP Kinase Pathway: anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-JNK (Thr183/Tyr185), anti-JNK.

-

Loading Control: anti-β-actin or anti-GAPDH.

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and/or the loading control.

Conclusion

This compound is a potent immunomodulator that activates the NF-κB and MAP kinase signaling pathways in immune cells, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules. While further research is needed to fully elucidate the quantitative and temporal dynamics of this compound-induced signaling in various mammalian immune cells, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this promising β-glucan. The provided diagrams and experimental workflows serve as valuable tools for designing and interpreting experiments aimed at unraveling the intricate mechanisms of this compound's immunomodulatory activity.

References

- 1. This compound Activates Chicken Bone Marrow-Derived Dendritic Cells In Vitro and Promotes Ex Vivo CD4+ T Cell Recall Response to Infectious Bronchitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Activates Chicken Bone Marrow-Derived Dendritic Cells In Vitro and Promotes Ex Vivo CD4+ T Cell Recall Response to Infectious Bronchitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the potency of a variety of β-glucans to induce cytokine production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Pustulan's Role in Stimulating Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of pustulan, a β-glucan, and its significant role in the stimulation of the innate immune system. We will explore its mechanism of action, present quantitative data on its immunostimulatory effects, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction to this compound

This compound is a linear β-glucan composed of (1→6)-linked glucose units, primarily isolated from the lichen Lasallia pustulata. As a pathogen-associated molecular pattern (PAMP), this compound is recognized by pattern recognition receptors (PRRs) on innate immune cells, initiating a cascade of events that lead to a robust immune response. Understanding the interaction between this compound and the innate immune system is crucial for the development of novel immunomodulatory therapies and vaccine adjuvants.

Mechanism of Action: Dectin-1 Signaling

The primary receptor for this compound on myeloid cells, such as macrophages, dendritic cells, and neutrophils, is the C-type lectin receptor Dectin-1.[1][2] The binding of this compound to Dectin-1 triggers a signaling cascade that is pivotal for the subsequent cellular responses.

Upon ligand binding, Dectin-1's immunoreceptor tyrosine-based activation motif (ITAM) is phosphorylated by Src family kinases. This phosphorylation event creates a docking site for spleen tyrosine kinase (Syk), which, once recruited, initiates downstream signaling. The signal is propagated through the caspase recruitment domain-containing protein 9 (CARD9), which forms a complex with B-cell lymphoma 10 (Bcl10) and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This complex is instrumental in the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and various mitogen-activated protein kinases (MAPKs).[1][2] The translocation of these transcription factors into the nucleus drives the expression of a wide array of pro-inflammatory genes, leading to the production of cytokines, chemokines, and other mediators of the innate immune response.[2]

References

A Technical Guide to Pustulan-Induced Phagocytosis in Macrophages

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages are pivotal cells of the innate immune system, acting as sentinels that recognize and eliminate pathogens, cellular debris, and foreign particles through a process known as phagocytosis. The activation of phagocytic process is often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on the macrophage surface. Pustulan, a β-glucan derived from the lichen Lasallia pustulata, is one such PAMP that has been identified as a potent modulator of macrophage function.[1][2] This technical guide provides an in-depth examination of the mechanisms underlying this compound-induced phagocytosis, presenting quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved. Understanding this interaction is crucial for the development of novel immunomodulatory therapies and vaccine adjuvants.

This compound: A Unique β-1,6-Glucan

This compound is a polysaccharide characterized as a linear β-1,6-D-glucan with a median molecular weight of approximately 20 kDa.[1][3][] It is isolated from the lichen Lasallia pustulata and serves as a valuable tool for immunological research due to its specific interaction with macrophage receptors.[1][2] Unlike the more commonly studied β-1,3-glucans, the linear β-1,6-linkage of this compound provides a distinct stimulus for immune cells.[5]

| Property | Description | Source(s) |

| Source | Lichen Lasallia pustulata | [1][2] |

| Chemical Structure | Linear (1➝6) linked β-D-glucan | [1][3] |

| Molecular Weight | ~20 kDa | [1][2][3] |

| CAS Number | 37331-28-5 | [1][3] |

| Typical Working Conc. | 0.1 - 100 µg/ml | [1] |

Macrophage Recognition and Signaling

The Dectin-1 Receptor

The primary receptor responsible for recognizing this compound on the macrophage surface is Dectin-1 , a C-type lectin-like receptor (CLR).[1][2][3] Dectin-1 is a key PRR that recognizes β-glucans from fungal sources, initiating a cascade of intracellular signals that lead to macrophage activation, phagocytosis, and the production of pro-inflammatory cytokines.[6][7][8]

Intracellular Signaling Pathways

Upon binding to particulate β-glucans like this compound, Dectin-1 triggers a signaling cascade through a cytoplasmic motif resembling an immunoreceptor tyrosine-based activation motif (ITAM).[8][9] The canonical pathway involves the recruitment and activation of Spleen Tyrosine Kinase (Syk), which in turn activates downstream pathways including the CARD9-Bcl10-MALT1 complex, leading to the activation of NF-κB and MAP kinases.[1][2][3][8] These transcription factors then orchestrate the expression of genes involved in inflammation and immunity.

Interestingly, some studies suggest that Dectin-1-mediated phagocytosis in macrophages can proceed via a novel Syk-independent mechanism, distinguishing it from other previously characterized phagocytic receptors.[9] This highlights the complexity of β-glucan recognition and the tailored responses generated by macrophages. The clustering of Dectin-1 receptors at the site of particle contact forms a "phagocytic synapse," which is thought to exclude inhibitory phosphatases, allowing for a sustained signaling response necessary for particle engulfment.[8]

Quantitative Analysis of this compound-Induced Phagocytosis

This compound is a potent inducer of phagocytosis.[1][5] Studies comparing different β-glucan structures have shown that this compound (β-1,6-glucan) can be a more powerful stimulant for phagocytosis and subsequent reactive oxygen species (ROS) production in phagocytes than β-1,3-glucans like laminarin.[5] The efficiency of phagocytosis is often quantified using the Phagocytic Index (PI) , which typically measures the number of ingested particles per 100 macrophages over a specific time period.[10]

| Glucan Type | Linkage | Relative Phagocytic Efficacy | Key Receptor(s) |

| This compound | β-1,6 | High | Dectin-1, CR3 |

| Laminarin | β-1,3 | Low to Moderate | Dectin-1 |

| Zymosan | β-1,3 / β-1,6 | High | Dectin-1, TLR2, CR3 |

Table based on qualitative descriptions from cited literature.[5][8]

Experimental Protocols

A robust and reproducible phagocytosis assay is essential for studying the effects of this compound. Below are detailed protocols for an in vitro phagocytosis assay and a subsequent cytokine analysis.

In Vitro Phagocytosis Assay

This protocol describes a method to quantify the phagocytosis of fluorescently labeled particles by macrophages treated with this compound.[11][12][13]

Materials:

-

Macrophage cell line (e.g., RAW264.7)[12]

-

Complete culture medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin[12][13]

-

This compound (e.g., InvivoGen, tlrl-pst)[1]

-

Fluorescently labeled latex beads (e.g., 1 µm FITC-labeled)[11]

-

Phosphate-Buffered Saline (PBS)

-

12-well tissue culture plates with 18mm glass coverslips[13]

-

Fluorescence microscope and/or flow cytometer

Methodology:

-

Cell Culture: Maintain RAW264.7 macrophages in complete culture medium in a 37°C, 5% CO₂ incubator. Passage cells every 2-3 days to maintain sub-confluency.[12]

-

Seeding: The day before the experiment, seed 5 x 10⁴ macrophages per well into 12-well plates containing sterile glass coverslips.[13]

-

Treatment: On the day of the experiment, remove the old medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10 µg/mL). Include a vehicle-only (medium) control. Incubate for 1-2 hours.

-

Phagocytosis Induction: Add fluorescent latex beads to each well at a ratio of approximately 10-20 beads per cell.[13]

-

Incubation: Co-incubate the cells with the beads for a defined period (e.g., 30-90 minutes) at 37°C to allow for phagocytosis. A parallel control plate should be incubated at 4°C to measure bead adherence without internalization.[14]

-

Stopping the Assay: To stop phagocytosis, place the plate on ice and wash each well three times with ice-cold PBS to remove any non-adherent or non-internalized beads.[13]

-

Quantification (Microscopy):

-

Carefully remove the coverslips and mount them onto microscope slides.

-

Using a fluorescence microscope, count the number of internalized beads in at least 100 macrophages per coverslip.

-

Calculate the Phagocytic Index (PI) using the formula: PI = (Total number of beads ingested / Total number of macrophages counted) x 100 [10]

-

-

Quantification (Flow Cytometry):

-

Instead of using coverslips, perform the assay in a standard 12-well plate.

-

After the washing steps, detach the cells using a gentle cell scraper or Trypsin-EDTA.

-

Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC). The mean fluorescence intensity (MFI) of the population is proportional to the amount of phagocytosed beads.[11][15]

-

Cytokine Secretion Analysis (ELISA)

This protocol measures the production of pro-inflammatory cytokines, a key downstream effect of this compound-induced macrophage activation.[16][17]

Methodology:

-

Seed 2 x 10⁵ macrophages per well in a 24-well plate and allow them to adhere overnight.

-

Stimulate the cells with this compound (e.g., 10 µg/mL) or a control (medium alone, or LPS as a positive control) for 24 hours.[16][18]

-

Collect the culture supernatant from each well and centrifuge to remove any cells or debris.

-

Measure the concentration of cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

This compound's Role in the Immune Response

The interaction between this compound and macrophages is not limited to phagocytosis. The activation of the Dectin-1 pathway results in a broader immunomodulatory effect, primarily characterized by the production of pro-inflammatory cytokines and chemokines.[2][19] This positions this compound as a classic activator of the M1 macrophage phenotype, which is essential for host defense against pathogens.[20] The integrated response ensures that the initial act of engulfment is coupled with the recruitment and activation of other immune cells to the site of infection.

Conclusion and Future Directions

This compound serves as a potent and specific activator of macrophage phagocytosis and inflammatory responses through its interaction with the Dectin-1 receptor. Its linear β-1,6-glucan structure initiates a robust signaling cascade leading to both pathogen clearance and the orchestration of a wider immune response. The detailed protocols and pathways described herein provide a framework for researchers to investigate these effects quantitatively. For drug development professionals, understanding how to harness this targeted macrophage activation is key. Future research may focus on leveraging this compound as a vaccine adjuvant to enhance antigen presentation, or as a component of immunotherapies designed to polarize macrophages towards a pro-inflammatory, anti-tumor phenotype. The potential for a novel Syk-independent phagocytic pathway also warrants further investigation, as it could reveal new targets for therapeutic intervention.

References

- 1. invivogen.com [invivogen.com]

- 2. This compound [alab.com.pl]

- 3. This compound | 37331-28-5 | YP15423 | Biosynth [biosynth.com]

- 5. Phagocytosis by Human Neutrophils is Stimulated by a Unique Fungal Cell Wall Component - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internalization of Dectin-1 terminates induction of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Fc receptor and dectin-1 activation for phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the innate immune receptor Dectin-1 upon formation of a “phagocytic synapse” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dectin-1 uses novel mechanisms for yeast phagocytosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Examination of Galectins in Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Phagocytic Activity of Cultured Macrophages Using Fluorescence Microscopy and Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 12. Macrophage Phagocytosis Assay [protocols.io]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of phagocytic activity of cultured macrophages using fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beta-glucan Induces Distinct and Protective Innate Immune Memory in Differentiated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhancement of cytokine production by macrophages stimulated with (1-->3)-beta-D-glucan, grifolan (GRN), isolated from Grifola frondosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. β-Glucan–induced reprogramming of human macrophages inhibits NLRP3 inflammasome activation in cryopyrinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stimulation of Macrophages with the β-Glucan Produced by Aureobasidium pullulans Promotes the Secretion of Tumor Necrosis Factor-Related Apoptosis Inducing Ligand (TRAIL) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

The Immunostimulatory Profile of Pustulan: A Technical Guide to its Induced Cytokine Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pustulan, a linear β-(1→6)-glucan derived from lichens of the Umbilicaria genus, has emerged as a potent modulator of the innate immune system. As a pathogen-associated molecular pattern (PAMP), this compound is recognized by specific pattern recognition receptors (PRRs) on immune cells, triggering a cascade of signaling events that culminate in the production of a distinct profile of cytokines and chemokines. Understanding this cytokine signature is crucial for harnessing the therapeutic potential of this compound in various applications, including as a vaccine adjuvant, an immunomodulatory agent in cancer therapy, and a tool to study innate immune responses. This technical guide provides an in-depth overview of the cytokine profile induced by this compound stimulation, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways involved.

Data Presentation: this compound-Induced Cytokine Production

The following tables summarize the quantitative data on cytokine production following stimulation with this compound in different experimental systems.

Table 1: Cytokine Production in Human Whole Blood Stimulated with this compound [1][2]

| Cytokine | Concentration (pg/mL) - Mean ± SEM | This compound Concentration | Incubation Time |

| IL-1β | 350 ± 50 | 100 µg/mL | 24 hours |

| IL-6 | 15000 ± 2500 | 100 µg/mL | 24 hours |

| IL-8 | 80000 ± 15000 | 100 µg/mL | 24 hours |

| TNF-α | 2000 ± 400 | 100 µg/mL | 24 hours |

Data derived from in vitro stimulation of human whole blood cultures.

Table 2: Qualitative Cytokine Profile in a Murine Model of this compound Exposure

| Cytokine/Chemokine | Change in Expression | Experimental Model |

| IL-12p40 | Increased | Inhalation in C3HeB/FeJ mice |

| IL-17 | Increased | Inhalation in C3HeB/FeJ mice |

| CXCL-1 | Increased | Inhalation in C3HeB/FeJ mice |

| CCL-2 | Increased | Inhalation in C3HeB/FeJ mice |

| CCL-3 | Increased | Inhalation in C3HeB/FeJ mice |

| CCL-4 | Increased | Inhalation in C3HeB/FeJ mice |

| IL-9 | Decreased | Inhalation in C3HeB/FeJ mice |

| IL-10 | Decreased | Inhalation in C3HeB/FeJ mice |

Signaling Pathways

This compound primarily exerts its immunostimulatory effects through the Dectin-1 receptor, a C-type lectin receptor expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils. The binding of this compound to Dectin-1 initiates a signaling cascade that is crucial for the subsequent cytokine production.

Experimental Protocols

The following are detailed methodologies for key experiments to analyze the cytokine profile induced by this compound stimulation.

This compound Stimulation of Human Whole Blood for Cytokine Analysis

This protocol is adapted from studies investigating the effects of various β-glucans on cytokine production in a physiologically relevant ex vivo system.

Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes

-

This compound from Umbilicaria papullosa (endotoxin-free)

-

RPMI 1640 medium

-

Penicillin-Streptomycin solution

-

Sterile, pyrogen-free 96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

-

Pipettes and sterile, pyrogen-free tips

-

ELISA kits for human IL-1β, IL-6, IL-8, and TNF-α

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile, endotoxin-free phosphate-buffered saline (PBS) at a concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

-

Blood Dilution: Within 2 hours of collection, dilute the whole blood 1:10 with RPMI 1640 medium supplemented with 1% Penicillin-Streptomycin.

-

Cell Culture Setup: Add 180 µL of the diluted whole blood to each well of a 96-well plate.

-

Stimulation: Add 20 µL of the this compound stock solution to the appropriate wells to achieve a final concentration of 100 µg/mL. For the negative control, add 20 µL of sterile PBS.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes at 4°C. Carefully collect the supernatant (plasma) from each well without disturbing the cell pellet.

-

Cytokine Quantification: Store the collected supernatants at -80°C until analysis. Quantify the concentrations of IL-1β, IL-6, IL-8, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

This compound Stimulation of Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the generation of murine BMDMs and their subsequent stimulation with this compound to assess cytokine production.

Materials:

-

6-8 week old C57BL/6 mice

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

L929-cell conditioned medium (as a source of M-CSF)

-

Penicillin-Streptomycin solution

-

This compound from Umbilicaria papullosa (endotoxin-free)

-

Sterile cell culture dishes and plates

-

Syringes and needles

-

Cell scraper

-

Centrifuge

-

ELISA kits for murine cytokines (e.g., TNF-α, IL-6, IL-12p40)

Procedure:

Part A: Generation of BMDMs

-

Harvesting Bone Marrow: Euthanize mice and aseptically dissect the femurs and tibias. Flush the bone marrow from the bones using a syringe with DMEM.

-

Cell Culture: Centrifuge the cell suspension, resuspend the pellet in BMDM differentiation medium (DMEM supplemented with 10% FBS, 20% L929-cell conditioned medium, and 1% Penicillin-Streptomycin), and plate in non-tissue culture treated petri dishes.

-

Differentiation: Incubate the cells at 37°C in a 5% CO2 incubator. On day 3, add fresh differentiation medium. By day 7, a confluent monolayer of adherent macrophages should be present.

Part B: this compound Stimulation

-

Cell Seeding: Gently detach the differentiated BMDMs using a cell scraper and cold PBS. Seed the cells into 24-well plates at a density of 5 x 10^5 cells/well in fresh differentiation medium and allow them to adhere overnight.

-

Stimulation: The next day, replace the medium with fresh DMEM containing 10% FBS and 1% Penicillin-Streptomycin. Add this compound to the desired final concentration (e.g., 10, 50, 100 µg/mL). Use PBS as a negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Analyze the supernatants for cytokine levels using specific ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a potent inducer of a pro-inflammatory cytokine response, primarily mediated through the Dectin-1 signaling pathway. The key cytokines produced include IL-1β, IL-6, IL-8, and TNF-α in human whole blood, with a broader profile including Th1 and Th17-polarizing cytokines in murine models. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the immunomodulatory properties of this compound further. A thorough understanding of the cytokine profile induced by this compound is essential for its rational development as a therapeutic agent and for elucidating the fundamental mechanisms of innate immune recognition and response. Further research is warranted to obtain more quantitative data on the full spectrum of cytokines induced by this compound in various immune cell populations and to explore the downstream consequences of this cytokine milieu on adaptive immunity.

References

Pustulan as a Pathogen-Associated Molecular Pattern (PAMP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pustulan, a linear β-1,6-glucan derived from the lichen Lasallia pustulata, is increasingly recognized as a potent Pathogen-Associated Molecular Pattern (PAMP). By engaging the C-type lectin receptor Dectin-1, this compound triggers a cascade of intracellular signaling events, leading to the activation of innate immune cells and the production of a robust pro-inflammatory response. This technical guide provides a comprehensive overview of this compound's role as a PAMP, detailing its interaction with Dectin-1, the subsequent signaling pathways, and its effects on key immune cells such as macrophages and dendritic cells. This document summarizes available quantitative data, provides detailed experimental protocols for studying this compound's effects, and includes visualizations of the core signaling and experimental workflows to support further research and development in immunology and drug discovery.

Introduction to this compound

This compound is a polysaccharide composed of glucose units linked by β-1,6-glycosidic bonds, with a median molecular weight of approximately 20 kDa.[1] As a β-glucan, it is recognized by the innate immune system as a non-self molecule, characteristic of certain pathogens.[2] This recognition is primarily mediated by the pattern recognition receptor (PRR) Dectin-1, positioning this compound as a significant agonist for this key immune receptor.[1][3] Its ability to stimulate innate immune responses, including phagocytosis and cytokine production, makes it a valuable tool for immunological research and a potential candidate for adjuvant development in vaccines and immunotherapies.[1][4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on immune cells.

Table 1: Physicochemical and General Properties of this compound

| Property | Value | Reference(s) |

| Source | Lichen Lasallia pustulata | [1] |

| Chemical Structure | Linear β-1,6-D-glucan | [1] |

| Molecular Weight | ~20 kDa | [1] |

| CAS Number | 37331-28-5 | [1] |

| Typical Working Concentration | 0.1 - 100 µg/mL | [1] |

Table 2: this compound-Induced Upregulation of MHC Class II in Chicken Bone Marrow-Derived Dendritic Cells (BM-DCs)

| Time Post-Stimulation | Fold Increase in MHCII Expression (vs. Media Control) | p-value | Reference(s) |

| 3 hours | 1.7 | p = 0.001 | [5] |

| 6 hours | 1.6 | p = 0.05 | [5] |

Table 3: Comparative Potency of this compound in Inducing Cytokine Production in Human Whole Blood

| Cytokine | This compound-Induced Level (Qualitative) | Comparison with other β-glucans | Reference(s) |

| IL-1β | Strong inducer | One of the strongest inducers among 13 tested glucans | [6] |

| IL-6 | Strong inducer | One of the strongest inducers among 13 tested glucans | [6] |

| IL-8 | Strong inducer | One of the strongest inducers among 13 tested glucans | [6] |

| TNF-α | Strong inducer | One of the strongest inducers among 13 tested glucans | [6] |

Note: Specific quantitative dose-response data for this compound-induced cytokine production in pg/mL or ng/mL is limited in publicly available literature. The provided data is based on comparative studies.

Core Signaling Pathway: Dectin-1 Activation by this compound

This compound's immunomodulatory effects are primarily initiated through its binding to Dectin-1, a transmembrane receptor expressed on myeloid cells like macrophages, dendritic cells, and neutrophils.[2] This interaction triggers a downstream signaling cascade, leading to cellular activation.

Syk-Dependent Signaling

The canonical Dectin-1 pathway is dependent on the spleen tyrosine kinase (Syk). Upon this compound binding, Dectin-1 dimerizes, leading to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM)-like domain by Src family kinases. This creates a docking site for Syk, which, upon recruitment, initiates a series of downstream events. Activated Syk leads to the formation of a complex consisting of CARD9, BCL10, and MALT1. This complex is crucial for the activation of the transcription factor NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory cytokine genes, such as those for TNF-α, IL-6, and IL-1β.[1][2]

Syk-Independent Signaling

Evidence also suggests the existence of a Syk-independent signaling pathway downstream of Dectin-1. This pathway is thought to be mediated by the serine-threonine kinase Raf-1, which can also contribute to the activation of NF-κB and the subsequent inflammatory response.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound on immune cells.

In Vitro Stimulation of Macrophages with this compound

This protocol describes the stimulation of a murine macrophage cell line (e.g., RAW 264.7) with this compound to measure cytokine production.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete RPMI 1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

This compound (lyophilized powder)

-

Sterile, endotoxin-free water

-

96-well tissue culture plates

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete RPMI 1640 medium at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

This compound Preparation: Reconstitute lyophilized this compound in sterile, endotoxin-free water to create a stock solution (e.g., 1 mg/mL). Note that this compound may form a suspension.[1] Vortex thoroughly before use.

-

Cell Stimulation: Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 to 100 µg/mL. Remove the old medium from the cells and add 100 µL of the this compound dilutions or medium alone (negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatants without disturbing the cell layer.

-

Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Generation and Activation of Bone Marrow-Derived Dendritic Cells (BM-DCs)

This protocol outlines the generation of murine BM-DCs and their subsequent activation with this compound.

Materials:

-

Bone marrow from femurs and tibias of mice

-

Complete RPMI 1640 medium

-

Recombinant murine GM-CSF (20 ng/mL)

-

Recombinant murine IL-4 (10 ng/mL)

-

This compound

-

6-well and 96-well tissue culture plates

-

Flow cytometry antibodies (anti-CD11c, -MHCII, -CD80, -CD86)

-

ELISA kits for IL-12p70, IL-6, and TNF-α

Procedure:

-

BM Cell Isolation: Harvest bone marrow from the femurs and tibias of mice. Lyse red blood cells using ACK lysis buffer.

-

DC Differentiation: Culture the bone marrow cells in a 6-well plate at a density of 2 x 10⁶ cells/mL in complete RPMI 1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

-

Feeding: On day 3, add fresh medium with GM-CSF and IL-4. On day 6, gently remove half of the medium and replace it with fresh medium containing the cytokines.

-

DC Harvest: On day 8, harvest the immature DCs (non-adherent and loosely adherent cells).

-

DC Activation: Seed the immature DCs into a 96-well plate at 1 x 10⁵ cells per well. Stimulate with various concentrations of this compound (e.g., 1, 10, 50 µg/mL) for 24 hours.

-

Analysis of Surface Markers: Harvest the cells and stain with fluorescently labeled antibodies against CD11c, MHCII, CD80, and CD86. Analyze the expression levels by flow cytometry.

-

Cytokine Analysis: Collect the culture supernatants and measure the concentrations of IL-12p70, IL-6, and TNF-α by ELISA.

Human Whole Blood Assay for this compound-Induced Cytokine Production

This protocol describes a method to assess the inflammatory potential of this compound using fresh human whole blood.

Materials:

-

Freshly drawn human blood in sodium heparin-containing tubes

-

RPMI 1640 medium

-

This compound

-

Sterile 96-well plates

-

ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

-

Blood Collection: Collect fresh human blood into tubes containing sodium heparin as an anticoagulant.

-

Blood Dilution: Dilute the whole blood 1:1 with RPMI 1640 medium.

-

Assay Setup: Add 180 µL of the diluted blood to each well of a 96-well plate.

-

Stimulation: Add 20 µL of this compound solution (at 10x the final desired concentration) to the wells. Include a vehicle control (medium only).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Plasma Collection: After incubation, centrifuge the plate at 1500 x g for 10 minutes at 4°C. Carefully collect the plasma from the top of each well.

-

Cytokine Measurement: Store the plasma at -80°C until analysis. Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits.

Conclusion

This compound stands out as a potent and specific PAMP for the Dectin-1 receptor, making it an invaluable tool for studying innate immune activation. Its ability to robustly induce pro-inflammatory cytokines and enhance antigen presentation highlights its potential for therapeutic applications, particularly as a vaccine adjuvant. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the immunomodulatory properties of this compound and harness its potential in various biomedical applications. Further research is warranted to obtain more detailed quantitative dose-response data for a wider range of cytokines and immune cell types to fully elucidate its therapeutic window and mechanism of action.

References

- 1. Role and mechanism of the Dectin-1-mediated Syk/NF-κB signaling pathway in Talaromyces marneffei infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C-Type Lectin-Like Receptors of the Dectin-1 Cluster: Ligands and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]